Isopromethazine hydrochloride
Overview
Description
Isopromethazine hydrochloride is a chemical compound with the molecular formula C17H21ClN2S. It is a derivative of phenothiazine and is structurally related to promethazine. This compound is primarily used as a reference standard in laboratory tests and is known for its applications in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopromethazine hydrochloride involves the reaction of phenothiazine with N,N-dimethyl-2-chloroethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Isopromethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Promethazine sulfoxide and promethazine sulfone.
Reduction: Phenothiazine.
Substitution: Various N-alkyl and N-acyl derivatives.
Scientific Research Applications
Isopromethazine hydrochloride has a wide range of applications in scientific research:
Biology: It serves as a tool to study the interactions of phenothiazine derivatives with biological systems.
Medicine: It is used in the development and testing of antihistamine and antiemetic drugs.
Mechanism of Action
Isopromethazine hydrochloride exerts its effects primarily through antagonism of histamine H1 receptors. This action blocks the effects of histamine, leading to its use as an antihistamine. Additionally, it interacts with muscarinic and dopaminergic receptors, contributing to its sedative and antiemetic properties .
Comparison with Similar Compounds
Promethazine: A closely related compound with similar antihistamine and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A phenothiazine used in the treatment of schizophrenia
Uniqueness: Isopromethazine hydrochloride is unique due to its specific structural modifications, which enhance its stability and efficacy as a reference standard. Its distinct chemical properties make it particularly suitable for use in laboratory and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971030 | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5568-90-1 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopromethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROMETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Isopromethazine Hydrochloride without Promethazine Hydrochloride contamination?
A1: While the provided research doesn't explicitly state the reason, achieving high purity is crucial in chemical synthesis, especially for substances intended for pharmaceutical applications. Contamination from similar compounds, like Promethazine Hydrochloride in this case, could alter the desired pharmacological effects and lead to inaccurate results in research or potentially adverse effects in a clinical setting. The development of a synthesis method that specifically addresses this contamination issue suggests its importance for further study and potential applications of this compound [, ].
Q2: What can you tell us about the synthesis method for this compound described in the research?
A2: Unfortunately, while both research papers mention the synthesis method [, ], the specific details of the procedure are not provided in the abstracts. To gain a comprehensive understanding of the synthesis steps and conditions, access to the full research articles would be required.
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